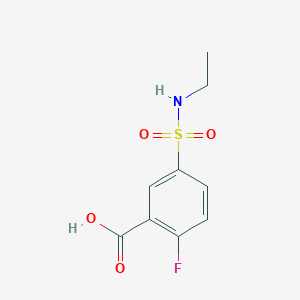![molecular formula C14H17NO5S B2646579 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 868964-09-4](/img/structure/B2646579.png)
3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” is a compound used for proteomics research . It has a molecular formula of C14H17NO5S and a molecular weight of 311.35 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. According to the available data, “this compound” has a molecular formula of C14H17NO5S and a molecular weight of 311.35 . Other specific physical and chemical properties of this compound are not available in the sources I found.Aplicaciones Científicas De Investigación
Catalytic Decarboxylative Radical Sulfonylation
The synthesis of sulfones, crucial structures in pharmaceuticals and agrochemicals, benefits from radical sulfonylation methods. Decarboxylative radical sulfonylation with sulfinates under visible-light-induced conditions has broad substrate scope and functional group compatibility. This method enables late-stage modification of complex molecules, improving the synthesis of drugs like anti-prostate cancer drug bicalutamide. A mechanism involving sulfonyl group transfer is proposed, highlighting the method's synthetic utility and innovation (Jiayan He et al., 2020).
Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives
New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized to confer water solubility and anionic character to molecules, showing potential biological activity. Among these, certain compounds demonstrated high activity against Gram-positive and Gram-negative bacteria, and fungi, indicating their relevance in developing antimicrobial agents (A. Fadda et al., 2016).
Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Amide Derivatives
A range of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives were synthesized from corresponding heterocyclic compounds, demonstrating good yields and excellent purity. These compounds are potential intermediates for further pharmaceutical development, showcasing the diversity of applications in drug synthesis (M. Dorogov et al., 2004).
Sulfonic Acid-functionalized Catalysts
Sulfonic acid-functionalized materials, such as MIL-101(Cr)-SO3H, exhibit high catalytic activity and stability in reactions like esterification and vapor-phase dehydration. These catalysts demonstrate the importance of sulfonic acid-functionalized frameworks in enhancing chemical processes, offering insights into their versatile applicability in both liquid and vapor-phase reactions (Zubair Hasan et al., 2015).
Water-soluble Near-infrared Dye for Cancer Detection
A water-soluble near-infrared dye, synthesized for optical imaging in cancer detection, shows enhanced quantum yield and selectivity for bioconjugation. This innovation in dye synthesis and application in optical imaging illustrates the potential of such compounds in developing molecular-based beacons for cancer detection, emphasizing the role of sulfonyl-containing compounds in biomedical imaging (Wellington Pham et al., 2005).
Propiedades
IUPAC Name |
3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-13(16)15-7-5-10-9-11(3-4-12(10)15)21(19,20)8-6-14(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPOFRVNYMZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
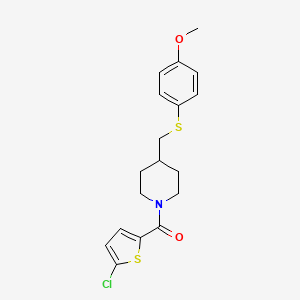
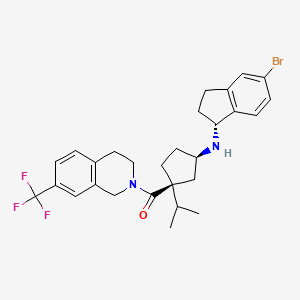
![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
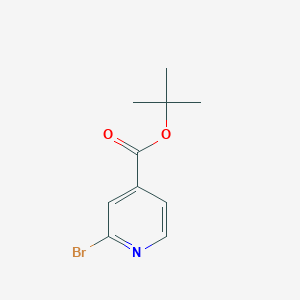
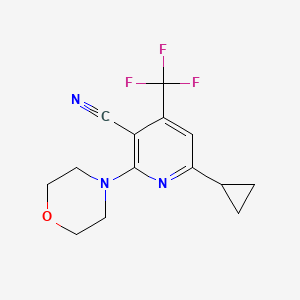
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)
![2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2646509.png)
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

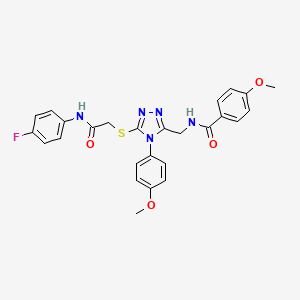
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
